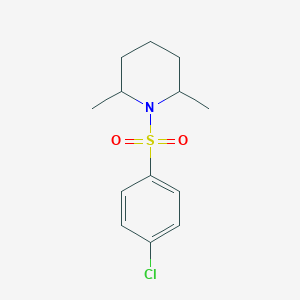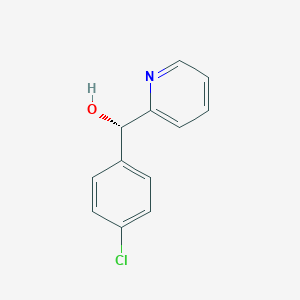
(S)-(4-Chlorophenyl)(pyridin-2-yl)methanol
説明
“(S)-(4-Chlorophenyl)(pyridin-2-yl)methanol” is a chemical compound that contains a pyridin-2-yl group and a 4-chlorophenyl group attached to a methanol molecule . It is a chiral compound due to the presence of the stereogenic carbon in the methanol part .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a study describes the asymmetric reduction of phenyl (pyridin-2-yl)methanone with Leuconostoc pseudomesenteroides N13 biocatalyst . The reaction conditions were optimized to achieve 99% conversion and 98.4% enantiomeric excess .Molecular Structure Analysis
The molecular structure of “(S)-(4-Chlorophenyl)(pyridin-2-yl)methanol” can be inferred from its name. It contains a pyridin-2-yl group, a 4-chlorophenyl group, and a methanol group. The “S” denotes the stereochemistry at the chiral center in the methanol part .科学的研究の応用
Chiral Intermediate in Pharmaceutical Synthesis
(S)-(4-Chlorophenyl)(pyridin-2-yl)methanol (S-CPMA) is an important chiral intermediate in the synthesis of Betahistine, an anti-allergic drug. A study by Ni, Zhou, and Sun (2012) explored the production of S-CPMA using a strain of Kluyveromyces sp. in an aqueous two-phase system, demonstrating an efficient biotransformation method for producing this compound (Y. Ni, Jieyu Zhou, Zhi-hao Sun, 2012).
Biocatalysis in Green Chemistry
The synthesis of S-CPMA via biocatalysis represents a green and economic approach. Chen et al. (2021) used a liquid-liquid biphasic microreaction system with recombinant Escherichia coli as a catalyst, achieving high yields and enantiomeric excess. This process showcases the potential of biocatalysis in sustainable chemical synthesis (Qiang Chen et al., 2021).
Anticancer and Antimicrobial Potential
Katariya et al. (2021) investigated novel biologically potent heterocyclic compounds, including those containing S-CPMA, for their potential anticancer and antimicrobial activities. Their study emphasizes the significance of S-CPMA derivatives in the development of new pharmaceutical agents (Kanubhai D. Katariya, Dushyanth R. Vennapu, S. Shah, 2021).
Enantioselective Bioreduction
Xu et al. (2017) explored the asymmetric reduction of S-CPMA derivatives in hydrophilic ionic liquid media, using Cryptococcus sp. The study highlights the potential of S-CPMA in enantioselective bioreductions, important for producing enantiopure alcohols used in pharmaceuticals (Jiaxing Xu et al., 2017).
Microwave-Assisted Synthesis
Ravula et al. (2016) demonstrated the microwave-assisted synthesis of novel pyrazoline derivatives, including those involving S-CPMA, showing potential as antiinflammatory and antibacterial agents. This method offers an efficient alternative to traditional synthesis (P. Ravula et al., 2016).
特性
IUPAC Name |
(S)-(4-chlorophenyl)-pyridin-2-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO/c13-10-6-4-9(5-7-10)12(15)11-3-1-2-8-14-11/h1-8,12,15H/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFUPOFQRQNJDNS-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(C2=CC=C(C=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)[C@H](C2=CC=C(C=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70452173 | |
| Record name | (S)-(4-Chlorophenyl)(pyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70452173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-(4-Chlorophenyl)(pyridin-2-yl)methanol | |
CAS RN |
176022-47-2 | |
| Record name | (S)-(4-Chlorophenyl)(pyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70452173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







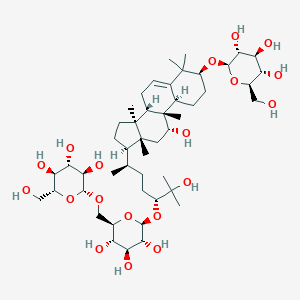
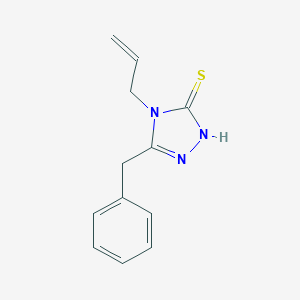
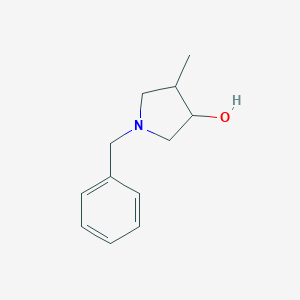
![3-Chloro-6-methylbenzo[b]thiophene-2-carboxylic acid](/img/structure/B187165.png)
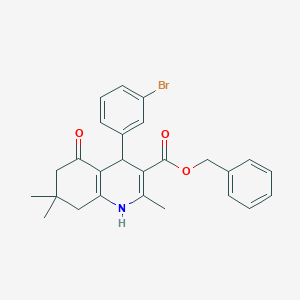
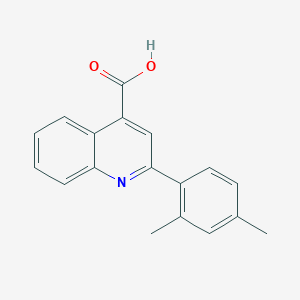
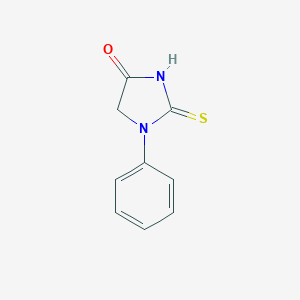
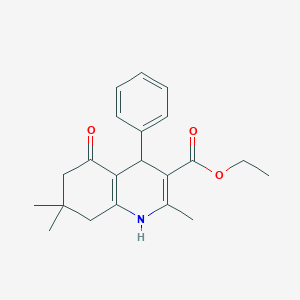
![Diethyl 2,6-dimethylfuro[2,3-f][1]benzofuran-3,7-dicarboxylate](/img/structure/B187172.png)
